3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide
Description
3,4,5-Trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic small molecule featuring a multi-substituted imidazo[1,2-a]pyridine core linked to a benzamide moiety. The compound’s structure includes:
- Imidazo[1,2-a]pyridine core: A nitrogen-containing heterocycle substituted at position 2 with a 4-methoxyphenyl group and at position 7 with a methyl group.
- Benzamide moiety: A 3,4,5-trimethoxybenzoyl group attached via an amide bond to the imidazo[1,2-a]pyridine’s position 2.
The trimethoxybenzoyl group likely enhances lipophilicity and binding affinity compared to simpler substituents, as seen in related benzamide analogs .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-15-10-11-28-21(12-15)26-22(16-6-8-18(30-2)9-7-16)24(28)27-25(29)17-13-19(31-3)23(33-5)20(14-17)32-4/h6-14H,1-5H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRGGDOYPVOCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.
Mode of Action
Tmp-bearing compounds have been shown to interact with their targets, leading to a decrease in the biological activity of such analogs after the alteration of the tmp moiety. For instance, the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer.
Biochemical Pathways
Tmp-bearing compounds have been associated with various biochemical effects, including anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties.
Result of Action
One tmp-bearing compound was found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin.
Biochemical Analysis
Biochemical Properties
The 3,4,5-trimethoxyphenyl (TMP) group, which is part of the structure of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting.
Cellular Effects
The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Biological Activity
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties, including anticancer and antibacterial activities. This article aims to summarize the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
The structural components include:
- A trimethoxyphenyl group,
- An imidazo[1,2-a]pyridine moiety,
- A benzamide functional group.
Antiproliferative Activity
Recent studies have demonstrated that derivatives containing a 3,4,5-trimethoxyphenyl fragment exhibit significant antiproliferative effects. For instance, one study reported that a related compound induced G2/M phase arrest and apoptosis in MGC-803 cancer cells with an IC₅₀ value of 0.45 μM. This effect was attributed to microtubule destabilization and inhibition of tubulin polymerization at the colchicine binding site with an IC₅₀ of 3.35 μM .
| Compound | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| 3,4,5-trimethoxy derivative | 0.45 | Induction of G2/M arrest and apoptosis |
| Tubulin polymerization inhibitor | 3.35 | Binding at colchicine site |
Antibacterial Activity
The antibacterial properties of related compounds have also been investigated. A series of triazole derivatives showed promising antibacterial activity against various strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL . While specific data on the target compound's antibacterial activity is limited, its structural similarity to active compounds suggests potential efficacy.
Case Studies
- Study on Antiproliferative Effects :
- Antibacterial Screening :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the chemical structure significantly influence biological activity. The presence of methoxy groups enhances solubility and bioavailability, while the imidazo[1,2-a]pyridine core contributes to receptor binding affinity.
Comparison with Similar Compounds
Key Observations :
- The trimethoxybenzamide group increases molecular weight and lipophilicity (XLogP) compared to chloro-fluoro or cyclohexane substituents. This may enhance membrane permeability but reduce aqueous solubility.
- The 4-methoxyphenyl group at position 2 is conserved across analogs, suggesting its critical role in target engagement .
Commercial and Research Relevance
- Trimethoxy Compound: Not listed in supplier databases (e.g., MolPort, ZINC) within the evidence, suggesting it is a novel or proprietary entity.
- Chloro-Fluoro Analog : Registered in DrugBank (BE0008659) and ChEMBL, underscoring its validated bioactivity .
- Cyclohexane Derivative : Available in 2 mg quantities for screening, reflecting early-stage research use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
